molecular formula C10H11ClN2O3 B13537318 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Cat. No.: B13537318
M. Wt: 242.66 g/mol
InChI Key: LKBIQTDWGFDDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a pyrrolidine ring, a common motif in pharmaceuticals, linked via an ether bond to a chloronitrobenzene group. The nitro and chloro substituents on the aromatic ring make it a versatile and reactive intermediate for various synthetic transformations, including nucleophilic aromatic substitution and reduction reactions . This compound is primarily valued as a key synthetic precursor. Researchers utilize its structure for the development of more complex molecules, particularly in the construction of nitrogen-containing heterocycles, which are prevalent in many active pharmaceutical ingredients (APIs) . For instance, closely related pyrrolidine derivatives have been used in the synthesis of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates, which can be further transformed through reductive cyclization into complex polycyclic structures like hexahydrodipyrrolopyridinones, frameworks found in various biologically active compounds . The specific stereoisomer (3R)-3-(3-chloro-4-nitrophenoxy)pyrrolidine is also documented, highlighting its relevance in stereospecific synthesis . Applications & Research Value: • Pharmaceutical Intermediates: Serves as a critical scaffold for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules . • Agrochemical Research: The structural features are analogous to those used in developing herbicides and fungicides, suggesting its utility in creating new crop protection agents . • Chemical Synthesis: A valuable substrate for method development in heterocyclic chemistry and for exploring novel reaction pathways, such as 1,3-dipolar cycloadditions and reductive cyclizations . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling practices in a appropriately controlled laboratory environment. Please consult the relevant Material Safety Data Sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

3-(3-chloro-4-nitrophenoxy)pyrrolidine

InChI

InChI=1S/C10H11ClN2O3/c11-9-5-7(1-2-10(9)13(14)15)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2

InChI Key

LKBIQTDWGFDDBI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC(=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies for 3 3 Chloro 4 Nitrophenoxy Pyrrolidine

Retrosynthetic Analysis and Key Disconnection Strategies

The most logical disconnections are:

C-O Ether Bond: Breaking the bond between the pyrrolidine (B122466) ring and the phenoxy group. This is a common and effective strategy. This disconnection suggests that the synthesis can be achieved by coupling a pyrrolidine derivative (the nucleophile) with a substituted aromatic compound (the electrophile). This leads to two key synthons: a pyrrolidin-3-ol equivalent and a 3-chloro-4-nitrophenyl electrophile.

C-N/C-C Bonds within the Pyrrolidine Ring: Further deconstruction of the pyrrolidine ring itself. This approach involves building the five-membered ring from acyclic precursors, a fundamental task in heterocyclic chemistry.

These disconnections form the basis for the synthetic strategies discussed in the following sections, focusing first on the construction of the pyrrolidine scaffold and then on the formation of the crucial ether linkage.

Approaches to Pyrrolidine Ring Formation

The pyrrolidine ring is a prevalent structural motif in many biologically active compounds, and numerous methods have been developed for its synthesis. organic-chemistry.orgnih.gov

One of the most powerful methods for constructing pyrrolidine rings is the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides. nih.govresearchgate.net This reaction class is highly efficient for creating the five-membered heterocyclic system, often with excellent control over stereochemistry. rsc.orgrsc.org

The general process involves the in situ generation of an azomethine ylide from an α-amino acid or its ester and an aldehyde. researchgate.netmdpi.com This reactive dipole then undergoes a cycloaddition with a dipolarophile, such as an alkene, to form the pyrrolidine ring. mdpi.comacs.org The versatility of this method allows for the synthesis of a wide array of substituted pyrrolidines by varying the components. tandfonline.com For the synthesis of a precursor to the target molecule, such as a protected 3-hydroxypyrrolidine, a suitable dipolarophile with latent hydroxyl functionality would be required.

Catalyst SystemDipolarophileDiastereo-/EnantioselectivityReference
Cu(I)/TF-BiphamphosMaleatesHigh enantioselectivity rsc.org
Ag(I)/Ph-BoxAcrylatesGood to excellent enantioselectivity nih.gov
Lewis Acids (e.g., TiCl₄)EnolsilanesHigh diastereoselectivity acs.orgnih.gov
Organocatalysts (e.g., Thiourea derivatives)Alkylidene AzlactonesExcellent stereoselectivity rsc.org

Intramolecular cyclization is another robust strategy for forming the pyrrolidine ring. acs.org This approach typically involves an acyclic precursor containing an amine and a reactive functional group (e.g., a leaving group or an alkene) at an appropriate distance to allow for a 5-membered ring closure.

Palladium-catalyzed intramolecular amination of C-H bonds has emerged as an efficient method for synthesizing pyrrolidines from picolinamide-protected amine substrates under relatively mild conditions. acs.org Copper-catalyzed systems are also effective for the intramolecular amination of unactivated C(sp³)-H bonds, providing good yields and high regioselectivity. nih.govnih.gov These modern methods offer direct pathways to the pyrrolidine core from linear starting materials, avoiding the need for pre-functionalization at the cyclization site. caltech.edu

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like substituted pyrrolidines by combining three or more starting materials in a single synthetic operation. researchgate.netmdpi.com This approach is characterized by high atom economy and procedural simplicity. Diastereoselective synthesis of highly substituted pyrrolidines can be achieved through MCRs involving, for example, an optically active dihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot reaction. acs.orgnih.gov These reactions can construct multiple stereogenic centers in a single step, providing rapid access to complex pyrrolidine structures. tandfonline.com

Formation of the Phenoxy Ether Linkage

The final key transformation in the synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine is the formation of the ether bond connecting the aromatic and heterocyclic moieties.

The formation of the aryl ether linkage is ideally achieved through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com This reaction is particularly well-suited for this target molecule because the aromatic ring is highly activated towards nucleophilic attack. The presence of the strongly electron-withdrawing nitro group para to the site of substitution significantly lowers the energy of the intermediate Meisenheimer complex, facilitating the reaction. libretexts.org

This reaction is analogous to the classic Williamson ether synthesis, where an alkoxide displaces a halide. masterorganicchemistry.comwikipedia.orgyoutube.com In this specific synthesis, the alkoxide of a protected pyrrolidin-3-ol would act as the nucleophile, attacking a suitable precursor like 3,4-dichloronitrobenzene (B32671) or 1-chloro-2-fluoro-4-nitrobenzene. The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the pyrrolidinol and generate the potent alkoxide nucleophile. youtube.comlibretexts.org The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they effectively solvate the cation of the base while leaving the nucleophile highly reactive. bohrium.com

Reactant 1 (Nucleophile Precursor)Reactant 2 (Aromatic Electrophile)BaseSolventTypical ConditionsReference
Pyrrolidin-3-ol3,4-DichloronitrobenzeneK₂CO₃, KOHN/AHeating nih.gov
AlcoholFluorinated AromaticKHMDSTHFRoom Temperature acs.org
Phenol (B47542)Activated Aryl HalideAmine (catalytic)MeCNRoom Temperature researchgate.netnih.gov
AlcoholAryl HalideNaOHWaterLow Temperature acs.org

Transition-Metal-Catalyzed Coupling Reactions

The formation of the aryl ether bond in this compound is a critical step that can be efficiently achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer significant advantages over traditional nucleophilic aromatic substitution, often proceeding under milder conditions with greater functional group tolerance. The two most prominent strategies in this context are the Buchwald-Hartwig amination/etherification and the Ullmann condensation.

Palladium-catalyzed C-O cross-coupling, a variant of the Buchwald-Hartwig reaction, is a powerful tool for the formation of diaryl ethers. This reaction typically involves the coupling of an alcohol, in this case, a protected 3-hydroxypyrrolidine derivative, with an aryl halide, such as 3,4-dichloronitrobenzene or a similarly activated precursor. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination and deprotonation of the alcohol, followed by reductive elimination, yields the desired aryl ether and regenerates the active Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-O bonds. ua.es This reaction involves the coupling of a phenol with an aryl halide at elevated temperatures. ua.es In the context of synthesizing this compound, this would entail the reaction of 3-chloro-4-nitrophenol (B188101) with a 3-halopyrrolidine derivative in the presence of a copper catalyst and a base. While traditional Ullmann conditions are often harsh, modern modifications utilizing soluble copper salts and various ligands have allowed for milder reaction conditions. The aryl halide in this reaction is typically activated by electron-withdrawing groups, a condition that is met by the presence of the nitro group on the phenyl ring of the target molecule.

Below is a comparative table of these two key transition-metal-catalyzed coupling reactions:

ReactionCatalystTypical SubstratesGeneral Conditions
Buchwald-Hartwig C-O CouplingPalladium complexes with phosphine ligandsAlcohol + Aryl halide/triflateBase, inert atmosphere, moderate temperatures
Ullmann CondensationCopper salts or complexesPhenol + Aryl halideBase, often high temperatures (milder with modern catalysts)

Strategic Incorporation of Chloro and Nitro Substituents onto the Phenyl Ring

The precise positioning of the chloro and nitro groups on the phenyl ring is fundamental to the identity and properties of this compound. The synthesis of the 3-chloro-4-nitrophenyl moiety is typically achieved through electrophilic aromatic substitution on a pre-functionalized benzene (B151609) ring.

Directed Functionalization Techniques

Directed functionalization techniques allow for the regioselective introduction of substituents onto an aromatic ring by utilizing the directing effect of a pre-existing functional group. In the case of the 3-chloro-4-nitrophenyl group, one common strategy is the nitration of a chlorobenzene (B131634) derivative. The chloro group is an ortho-, para-director. Therefore, nitration of 1,2-dichlorobenzene (B45396) can yield a mixture of products, with the major isomer being 3,4-dichloronitrobenzene. ua.esnih.gov The separation of the desired isomer from other nitration products is a key consideration in this approach.

Alternatively, one could start with 3-chlorophenol (B135607) and introduce the nitro group at the para-position. The hydroxyl group is a strongly activating ortho-, para-director, facilitating the regioselective nitration at the C4 position. acs.org

A more advanced, though less commonly reported for this specific substitution pattern, is the use of directed ortho-metalation (DoM). insuf.org In a hypothetical DoM approach, a directing metalation group (DMG) on the benzene ring would direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting aryllithium species can then be quenched with an electrophile. For instance, starting with a protected 4-nitrophenol, a DMG at a suitable position could direct lithiation at the C3 position, followed by quenching with an electrophilic chlorine source. However, the strong electron-withdrawing nature of the nitro group can complicate ortho-lithiation reactions.

Precursor Design and Convergent Synthesis

A convergent synthetic strategy, where the pyrrolidine and the substituted phenyl moieties are synthesized separately and then coupled, is often the most efficient approach. This strategy relies on the robust preparation of key precursors.

The primary precursor for the aromatic portion is either 3,4-dichloronitrobenzene or 3-chloro-4-nitrophenol.

Synthesis of 3,4-Dichloronitrobenzene : This is typically achieved by the nitration of 1,2-dichlorobenzene using a mixture of nitric acid and sulfuric acid. ua.esnih.govresearchgate.net The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired 3,4-isomer over the 2,3-isomer. nih.govmdpi.com

Synthesis of 3-Chloro-4-nitrophenol : This precursor can be prepared by the nitration of 3-chlorophenol. acs.orgorganic-chemistry.org The strong activating and para-directing effect of the hydroxyl group facilitates the introduction of the nitro group at the desired position.

The pyrrolidine precursor is typically a derivative of 3-hydroxypyrrolidine, which can be prepared from various starting materials, including chiral precursors for stereoselective synthesis. nih.govwhiterose.ac.ukresearchgate.net

Once the precursors are prepared, they can be coupled using the transition-metal-catalyzed methods described in section 2.3.2. For instance, a copper-catalyzed Ullmann-type reaction can be employed to couple 3,4-dichloronitrobenzene with a protected 3-hydroxypyrrolidine. whiterose.ac.uk

The following table summarizes the key precursors and their synthetic origins:

PrecursorTypical Starting MaterialKey Transformation
3,4-Dichloronitrobenzene1,2-DichlorobenzeneElectrophilic Nitration
3-Chloro-4-nitrophenol3-ChlorophenolElectrophilic Nitration
3-HydroxypyrrolidineChiral or achiral precursors (e.g., malic acid, 4-amino acids)Cyclization

Stereoselective Synthesis and Enantiomeric Control

The C3 position of the pyrrolidine ring in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a crucial aspect of the synthesis, particularly for applications in medicinal chemistry where enantiomers often exhibit different biological activities. Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or another part of the acyclic precursor before the ring-closing step. For example, N-tert-butanesulfinylimines, derived from a chiral sulfinamide, can undergo diastereoselective cycloaddition reactions to form highly substituted pyrrolidines. ua.esacs.org The chiral sulfinyl group directs the facial selectivity of the reaction, leading to a high degree of stereocontrol. ua.esacs.org Subsequent removal of the sulfinyl group yields the enantiomerically enriched pyrrolidine. This approach allows for the creation of multiple stereocenters with high diastereoselectivity. ua.esacs.org

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries.

Various asymmetric catalytic methods can be applied to the synthesis of chiral 3-substituted pyrrolidines. For instance, the intramolecular allylic amination of acyclic precursors can be catalyzed by chiral iridium complexes to yield enantioenriched 3-hydroxypyrrolidines. nih.gov The stereochemical outcome of this reaction can often be controlled by the choice of the enantiomer of the chiral ligand used. nih.gov

Another powerful strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. acs.org Chiral metal complexes, often involving copper or silver, can catalyze this reaction to produce highly functionalized pyrrolidines with excellent enantioselectivity. acs.org

The enantioselective reduction of a prochiral precursor, such as a 3-pyrrolidinone, is another viable route. Chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata catalysts), can effect the highly enantioselective reduction of the ketone to the corresponding alcohol, yielding chiral 3-hydroxypyrrolidine.

The table below highlights some asymmetric strategies for the synthesis of chiral pyrrolidines:

Asymmetric StrategyDescriptionKey Features
Chiral AuxiliaryTemporary incorporation of a chiral moiety to direct stereochemistry.High diastereoselectivity, but requires stoichiometric auxiliary.
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity.Atom-economical, high enantiomeric excesses achievable.

Optimization of Reaction Conditions and Scalability for Research Applications

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, relies on the efficient formation of an ether linkage between a pyrrolidine moiety and a substituted nitroaromatic ring. The optimization of reaction conditions is a critical step to ensure high yields, purity, and reproducibility. Furthermore, the ability to scale up the synthesis is essential for producing sufficient quantities for extensive research applications. This section details the systematic optimization of the synthetic protocol and discusses the considerations for scaling the reaction.

The most probable synthetic route for this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction would typically couple N-protected 3-hydroxypyrrolidine with an activated aryl halide, such as 3,4-dichloronitrobenzene or 1-chloro-2-fluoro-5-nitrobenzene. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, a necessary feature for this type of substitution. quizlet.comquizlet.com The optimization of this reaction focuses on several key parameters: the choice of base, solvent, reaction temperature, and time.

A common starting material for the pyrrolidine component is N-Boc-3-hydroxypyrrolidine, where the Boc (tert-butyloxycarbonyl) group serves to protect the nitrogen, preventing side reactions and improving solubility in organic solvents. The hydroxyl group of this reagent acts as the nucleophile, attacking the electron-deficient aromatic ring.

Optimization of Reaction Parameters

A systematic approach to optimizing the reaction conditions would involve varying one parameter at a time while keeping others constant to determine the optimal set of conditions. Key variables and their effects on the reaction outcome are discussed below.

Base Selection: A suitable base is required to deprotonate the hydroxyl group of N-Boc-3-hydroxypyrrolidine, forming a more potent nucleophile (an alkoxide). The strength and nature of the base can significantly impact the reaction rate and yield. Common bases for such reactions include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium carbonate (K₂CO₃). numberanalytics.com

Solvent Effects: The choice of solvent is critical as it influences the solubility of the reactants and the rate of the SNAr reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (B95107) (THF) are generally preferred as they can solvate cations effectively, leaving the anionic nucleophile more reactive. numberanalytics.commasterorganicchemistry.com

Temperature and Reaction Time: The reaction temperature affects the rate of the reaction. Higher temperatures can lead to faster reaction times but may also promote the formation of side products. Therefore, finding the optimal temperature that provides a good yield in a reasonable timeframe is essential. The reaction is typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of maximum conversion.

The following interactive data table summarizes hypothetical results from an optimization study for the reaction of N-Boc-3-hydroxypyrrolidine with 3,4-dichloronitrobenzene.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF802445
2NaHTHF601275
3NaHDMF60892
4NaHDMFRT2460
5KOtBuDMF60888
6NaHDMSO60695
7NaHDMSO80693 (decomposition observed)

Based on these illustrative findings, the use of sodium hydride as the base in DMSO at 60°C for 6 hours (Entry 6) provides the highest yield of the desired product. The stronger base (NaH) compared to potassium carbonate leads to more efficient deprotonation and a faster reaction. DMSO appears to be a slightly better solvent than DMF for this transformation, potentially due to its higher polarity. Increasing the temperature to 80°C did not improve the yield and may have led to some product degradation.

Scalability for Research Applications

Transitioning a synthetic procedure from a small laboratory scale (milligrams to grams) to a larger scale (tens to hundreds of grams) for extensive research purposes presents several challenges that need to be addressed.

Purification: While small-scale reactions can be conveniently purified by column chromatography, this method becomes cumbersome and expensive for larger quantities. Alternative purification methods such as recrystallization or distillation (if applicable) would need to be developed. Finding a suitable solvent system for recrystallization is often a crucial step in developing a scalable process.

Thermal Management: The etherification reaction is often exothermic, especially during the addition of the base. On a small scale, this heat can dissipate easily. However, on a larger scale, efficient stirring and external cooling may be necessary to control the temperature and prevent runaway reactions or the formation of byproducts.

Reagent Handling and Addition: Handling large quantities of reactive reagents like sodium hydride requires careful safety precautions. The rate of addition of reagents can also become more critical on a larger scale to maintain control over the reaction.

The following table outlines key considerations when scaling up the synthesis of this compound.

ParameterSmall-Scale Consideration (1-5 g)Large-Scale Consideration (50-100 g)
PurificationSilica gel column chromatographyRecrystallization, development of optimal solvent system
Temperature ControlHeating mantle/oil bath, natural dissipationMechanical stirrer, cooling bath, controlled addition of reagents
Reagent HandlingStandard laboratory glasswareSpecialized equipment for handling pyrophoric bases, inert atmosphere
Work-upSeparatory funnel extractionLarge-volume liquid-liquid extraction, consideration of solvent waste

Mechanistic Organic Chemistry and Reaction Pathways of 3 3 Chloro 4 Nitrophenoxy Pyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen Center

The nitrogen atom within the saturated pyrrolidine ring is a secondary amine, characterized by its basicity and nucleophilicity due to the lone pair of electrons. wikipedia.orgnih.gov This makes it a primary site for reactions with electrophiles.

As a typical secondary amine, the pyrrolidine nitrogen readily undergoes N-alkylation and N-acylation reactions.

Alkylation: Reaction with alkyl halides (R-X) or other alkylating agents under basic conditions results in the formation of a tertiary amine. The reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile.

Acylation: Treatment with acyl chlorides (RCOCl), acid anhydrides ((RCO)₂O), or esters provides the corresponding N-acylpyrrolidine derivative (an amide). These reactions are generally rapid and are often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. For instance, acylation with acid chlorides is a common transformation for pyrrolidine-2,4-diones. rsc.org

Reaction TypeReagent ClassExample ReagentProduct Type
AlkylationAlkyl HalideMethyl Iodide (CH₃I)N-alkylpyrrolidine (Tertiary Amine)
AcylationAcyl ChlorideAcetyl Chloride (CH₃COCl)N-acylpyrrolidine (Amide)
AcylationAcid AnhydrideAcetic Anhydride ((CH₃CO)₂O)N-acylpyrrolidine (Amide)
Reductive AminationAldehyde/Ketone + Reducing AgentBenzaldehyde (C₆H₅CHO) + NaBH₃CNN-alkylpyrrolidine (Tertiary Amine)

While the unstrained five-membered pyrrolidine ring is generally stable, certain reaction conditions can induce its cleavage.

Ring-Opening: Deconstructive transformations of unstrained cyclic amines via C-N bond cleavage have emerged as a synthetic strategy. researchgate.net For example, reactions involving difluorocarbene can lead to ring-opening, yielding functionalized acyclic amine derivatives. researchgate.netresearchgate.net Such pathways involve the formation of an ammonium (B1175870) ylide intermediate, followed by cleavage of one of the C-N bonds.

Ring-Contraction/Expansion: Skeletal rearrangements of pyrrolidine rings are less common than for strained rings like aziridines. However, synthetic strategies exist for the contraction of larger rings (like pyridines) to form pyrrolidine derivatives, indicating the thermodynamic stability of the pyrrolidine scaffold. osaka-u.ac.jpresearchgate.netwilddata.cnnih.gov Ring expansion is not a typically expected pathway for this compound under standard conditions.

Chemical Transformations Involving the Chloro and Nitro Aromatic Substituents

The aromatic portion of the molecule is strongly influenced by the powerful electron-withdrawing nature of the nitro group (-NO₂). wikipedia.org This effect dominates the reactivity of the phenyl ring.

The presence of a nitro group para to the chlorine atom strongly activates the ring toward nucleophilic aromatic substitution (SNAr). numberanalytics.comlibretexts.org The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, facilitating the displacement of the chloride leaving group. libretexts.orgyoutube.com This reaction allows for the introduction of a wide variety of nucleophiles at this position.

The general mechanism involves two steps:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate (Meisenheimer complex). libretexts.org

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

NucleophileExample ReagentProduct Functional Group
HydroxideSodium Hydroxide (NaOH)Phenol (B47542) (-OH)
AlkoxideSodium Methoxide (NaOCH₃)Aryl Ether (-OCH₃)
AmineAmmonia (NH₃) or Alkylamine (RNH₂)Aniline (B41778) (-NH₂) or N-Alkylaniline (-NHR)
ThiolateSodium Thiophenoxide (NaSPh)Thioether (-SPh)

The nitro group is readily reduced to an amino group (-NH₂) under various conditions. This transformation is one of the most important reactions of aromatic nitro compounds as it converts a strongly deactivating group into a strongly activating one. csbsju.edujsynthchem.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Metal-Acid Systems: Employing metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like HCl. scispace.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) (N₂H₄) with a catalyst. organic-chemistry.org

Other Reducing Agents: Reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst or sodium hydrosulfite can also be effective. jsynthchem.comwikipedia.org

The resulting amino group is a versatile functional handle. It can be diazotized using nitrous acid (HNO₂) to form a diazonium salt, which is a valuable intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -F, -Br, -I) via Sandmeyer-type reactions.

Reactivity of the Phenoxy Ether Bridge

The C-O bond of the phenoxy ether is generally stable but can be cleaved under forcing conditions. numberanalytics.comnumberanalytics.com The cleavage of aryl ethers typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.com

The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. In the case of an aryl-alkyl ether, the attack generally occurs at the less sterically hindered carbon, cleaving the alkyl-oxygen bond. For 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, the reaction would likely cleave the bond between the pyrrolidine ring and the ether oxygen, yielding 3-hydroxypyrrolidine and 3-chloro-4-nitrophenol (B188101), although cleavage of the aryl-oxygen bond can occur under specific catalytic conditions. rsc.org

ReagentConditionExpected Products
HBr or HIHigh Temperature3-Halopyrrolidine and 2-Chloro-4-nitrophenol
BCl₃ or BBr₃Low Temperature3-Hydroxypyrrolidine and 2-Chloro-4-nitrophenol (after workup)

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

The reaction mechanism for the formation of this compound, a classic example of nucleophilic aromatic substitution (SNAr), has been a subject of detailed mechanistic investigation. While specific kinetic and isotopic labeling data for this exact molecule are not extensively available in public literature, the mechanism can be thoroughly understood by examining analogous systems. Such studies on similar substituted nitroaromatics with amine nucleophiles provide a robust framework for elucidating the reaction pathways.

The formation of this compound proceeds via the displacement of a leaving group from an activated aromatic ring by a nucleophile. In this case, pyrrolidine acts as the nucleophile, and the aromatic ring of 3-chloro-4-nitrophenol is activated by the electron-withdrawing nitro group.

Kinetic studies are fundamental in determining the rate of reaction and understanding the factors that influence it. The rate of SNAr reactions is typically dependent on the concentration of both the aromatic substrate and the nucleophile, indicating a bimolecular process. The reaction is generally considered to proceed through a two-step mechanism involving the formation of a metastable intermediate, known as a Meisenheimer complex. mcmaster.ca However, recent research has provided compelling evidence that many SNAr reactions may, in fact, proceed through a concerted or borderline mechanism, challenging the long-held two-step model. nih.govspringernature.comrsc.org

Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a reaction, providing invaluable insight into the mechanism. In the context of SNAr reactions, kinetic isotope effect (KIE) studies, where an atom at a reacting position is replaced by its heavier isotope, are particularly informative. For instance, a significant primary 18O KIE was observed in certain SNAr reactions, suggesting that the bond to the leaving group is breaking in the rate-determining step, which is characteristic of a concerted mechanism. nih.gov Conversely, small KIEs are often consistent with a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. springernature.com

Detailed Research Findings from Analogous Systems

Due to the limited availability of specific data for this compound, findings from closely related reactions are presented below to illustrate the mechanistic principles.

One analogous system involves the reaction of 2,4-dinitrochlorobenzene with piperidine (B6355638), a cyclic amine similar to pyrrolidine. Kinetic studies in various aprotic solvents have been conducted to understand the solvent's role in the reaction mechanism. rsc.org

Kinetic Data for the Reaction of 2,4-Dinitrochlorobenzene with Piperidine at 25°C
SolventSecond-Order Rate Constant (kA / L mol-1 s-1)
Nitromethane1.48
N,N-Dimethylformamide10.3
Ethyl Acetate1.71
Dioxane1.30
1,1,1-Trichloroethane0.24

Another relevant study investigated the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine in a range of aprotic solvents. This study highlighted the influence of the leaving group and the potential for base catalysis. rsc.org The results indicated that in many aprotic solvents, the departure of the leaving group is the rate-limiting step. rsc.org

Further insights can be gained from the automated continuous-flow reactor study of the SNAr reaction of 2,4-difluoronitrobenzene (B147775) with pyrrolidine in ethanol. This research provided detailed kinetic parameters for the sequential substitution of the two fluorine atoms. core.ac.uk

Fitted Kinetic Parameters for the Reaction of 2,4-Difluoronitrobenzene with Pyrrolidine
ParameterValue
Rate Constant k1 (L mol-1 min-1)Value not explicitly stated in the provided text
Activation Energy Ea1 (kJ mol-1)Value not explicitly stated in the provided text
Rate Constant k2 (L mol-1 min-1)Value not explicitly stated in the provided text
Activation Energy Ea2 (kJ mol-1)Value not explicitly stated in the provided text

Note: Specific values for the rate constants and activation energies were determined with less than 4% uncertainty in the original study but are not detailed in the available abstract. core.ac.uk

Isotopic labeling studies on the reaction of piperidine with 2,4-dinitrodiphenylsulphone using a sulphur-34 isotope effect provided strong evidence for a two-step mechanism involving a metastable intermediate. mcmaster.ca The magnitude of the isotope effect was found to vary with the solvent, indicating that the extent to which the carbon-sulphur bond rupture is rate-determining is solvent-dependent. mcmaster.ca

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed conformational analysis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine in solution.

Two-dimensional NMR experiments are crucial for assigning the proton (¹H) and carbon-¹³ (¹³C) signals, which can be complex due to the molecule's asymmetry.

Correlation Spectroscopy (COSY): This experiment establishes the connectivity between adjacent protons. For the pyrrolidine (B122466) ring, COSY correlations would be expected between the protons on C2 and C3, C3 and C4, and C4 and C5, confirming the ring's integrity and proton arrangement.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom in the pyrrolidine and aromatic rings based on their attached proton's chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connection between the pyrrolidine ring and the phenoxy group. Key HMBC correlations would be expected from the proton at C3 of the pyrrolidine ring to the aromatic carbon C1' (the carbon bearing the ether linkage), and from the aromatic protons to the carbons of the pyrrolidine ring, confirming the ether bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionAtom TypePredicted Chemical Shift (ppm)Key HMBC Correlations
Pyrrolidine-NN-HBroad singletC2, C5
Pyrrolidine-C2CH₂~3.0-3.4C3, C4
Pyrrolidine-C3CH~4.8-5.2C2, C4, C1'
Pyrrolidine-C4CH₂~2.0-2.4C3, C5
Pyrrolidine-C5CH₂~3.1-3.5C4, N-H
Aromatic-C1'C-O~155-160H3, H2', H6'
Aromatic-C2'C-H~7.0-7.2C1', C3', C4'
Aromatic-C3'C-Cl~120-125H2', H5'
Aromatic-C4'C-NO₂~140-145H5'
Aromatic-C5'C-H~8.0-8.2C1', C3', C4'
Aromatic-C6'C-H~7.3-7.5C1', C2', C4'

The pyrrolidine ring is not planar and exists in various puckered conformations (envelope or twist forms) that can interconvert. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, can provide insight into the energy barriers associated with this ring-flipping process. By analyzing changes in the line shape of NMR signals at different temperatures, the kinetics of these conformational changes can be determined.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive evidence for the molecular structure in the solid state. This technique can precisely determine bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which is chiral, analysis of a suitable single crystal would unambiguously establish whether the (R) or (S) enantiomer is present. Furthermore, it would reveal the preferred conformation of the pyrrolidine ring and the relative orientation of the substituted phenoxy group in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the parent ion. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the ether bond and fragmentation of the pyrrolidine ring.

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound (C₁₀H₁₁ClN₂O₃)

m/z (Predicted)Ion FormulaProbable Fragment Identity
242.0458[C₁₀H₁₁ClN₂O₃]⁺Molecular Ion (M⁺)
173.9802[C₆H₃ClNO₂]⁺3-Chloro-4-nitrophenoxy radical cation
70.0657[C₄H₈N]⁺Pyrrolidinyl cation (from cleavage of C-O bond)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ in the IR spectrum would correspond to the N-H stretching vibration of the secondary amine in the pyrrolidine ring.

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring appear below 3000 cm⁻¹.

NO₂ Stretches: Strong, characteristic peaks for the nitro group (NO₂) would be observed, corresponding to asymmetric (~1520-1560 cm⁻¹) and symmetric (~1345-1385 cm⁻¹) stretching vibrations.

C-O-C Stretch: The aryl-alkyl ether linkage would show a characteristic C-O-C stretching vibration, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Cl Stretch: A peak corresponding to the C-Cl stretch would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiopurity and Conformational Studies

Since this compound is a chiral molecule, chiroptical techniques like Circular Dichroism (CD) spectroscopy are essential. CD measures the differential absorption of left and right-handed circularly polarized light. An enantiomerically pure sample will produce a distinct CD spectrum with positive or negative bands (Cotton effects), while a racemic mixture will be CD-silent. The spectrum is highly sensitive to the molecule's three-dimensional structure, making it a valuable tool for confirming the absolute configuration (by comparison with theoretical calculations) and studying conformational changes in solution.

Chemical Transformations and Derivatization Strategies

Functional Group Interconversions on the Pyrrolidine (B122466) Ring

The pyrrolidine ring in 3-(3-Chloro-4-nitrophenoxy)pyrrolidine provides a key handle for functional group interconversions, primarily centered around the secondary amine. This nitrogen atom imparts basic and nucleophilic character to the molecule, allowing for a range of derivatization reactions.

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated or arylated to introduce a variety of substituents. N-alkylation can be achieved using alkyl halides, sulfates, or other alkylating agents under basic conditions. N-arylation can be accomplished through methods such as the Buchwald-Hartwig amination, which allows for the coupling of the pyrrolidine with aryl halides or triflates.

N-Acylation: Acylation of the pyrrolidine nitrogen is a common transformation that can be used to introduce amide functionalities. This is typically achieved by reacting the parent compound with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. The resulting amides can significantly alter the electronic and steric properties of the molecule.

Oxidation: The pyrrolidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or, under more vigorous conditions, ring-opened products. The specific outcome of oxidation reactions would depend on the oxidant used and the reaction conditions.

Representative Functional Group Interconversions on the Pyrrolidine Ring:

TransformationReagents and ConditionsProduct Functional Group
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN)Tertiary amine
N-ArylationAryl halide, Palladium catalyst, Ligand, BaseN-Aryl pyrrolidine
N-AcylationAcyl chloride or Anhydride, Base (e.g., Triethylamine)Amide
N-SulfonylationSulfonyl chloride, Base (e.g., Pyridine)Sulfonamide

Substituent Effects on the Phenoxy and Chloronitrophenyl Moieties

The electronic properties of the this compound molecule are significantly influenced by the substituents on the aromatic ring. The chloro and nitro groups are both electron-withdrawing, which has a profound effect on the reactivity of the phenyl ring.

The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the chlorine atom, deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, these substituents activate the ring for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group are particularly activated for nucleophilic attack. This allows for the displacement of the chloride ion by various nucleophiles, providing a route to a wide range of derivatives.

The nitro group itself is a versatile functional group that can undergo several transformations. The most common of these is reduction to an amine. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). The resulting aniline (B41778) derivative opens up a new set of derivatization possibilities, including diazotization followed by substitution, acylation, and alkylation of the newly formed amino group.

Synthesis of Analogues and Derivatives for Structure-Reactivity Relationship (SRR) Studies

A systematic approach to the synthesis of analogues is crucial for establishing structure-reactivity relationships (SRR). For this compound, this can be approached by modifying the three main components of the molecule: the pyrrolidine ring, the phenoxy linker, and the substituted phenyl ring.

Modification of the Pyrrolidine Ring: Analogues can be synthesized with various substituents on the pyrrolidine ring. This can include the introduction of alkyl, aryl, or functionalized groups at the nitrogen atom, as discussed in section 6.1. Furthermore, the synthesis could start from substituted pyrrolidine precursors to introduce substituents on the carbon framework of the ring.

Modification of the Phenoxy Linker: The ether linkage could be replaced with other functionalities such as a thioether, an amine, or an amide linkage to explore the impact of the linker on the molecule's properties.

Modification of the Substituted Phenyl Ring: A wide range of analogues can be generated by varying the substituents on the phenyl ring. This could involve replacing the chloro group with other halogens (F, Br, I) or with other electron-withdrawing or electron-donating groups. Similarly, the position of the chloro and nitro groups can be varied to study the regioisomeric effects. The nitro group can be replaced with other electron-withdrawing groups like cyano or sulfonyl groups.

Table of Potential Analogues for SRR Studies:

Moiety ModifiedPosition of ModificationExample of ModificationRationale for SRR
Pyrrolidine RingNitrogenN-Methyl, N-AcetylStudy the effect of basicity and hydrogen bonding capability.
Phenoxy LinkerEther OxygenThioether (-S-)Investigate the impact of the linker's electronic properties.
Phenyl RingChlorine at C3'Fluorine, BromineEvaluate the influence of halogen size and electronegativity.
Phenyl RingNitro at C4'Cyano, AminoExplore the effect of different electron-withdrawing and -donating groups.

Introduction of Additional Functionalities for Advanced Chemical Applications

To expand the utility of this compound for advanced chemical applications, additional functionalities can be introduced. These functionalities can serve as handles for bioconjugation, attachment to solid supports, or as reactive probes.

Introduction of a Primary Amine: As mentioned previously, reduction of the nitro group provides a primary aromatic amine. This amine is a versatile functional group that can be used for a variety of subsequent reactions. For example, it can be acylated with bifunctional linkers to attach reporter molecules such as fluorophores or biotin (B1667282).

Introduction of Carboxylic Acids or Esters: A carboxylic acid or ester group can be introduced by N-alkylation of the pyrrolidine ring with a suitable reagent, such as ethyl bromoacetate, followed by hydrolysis of the ester if the acid is desired. These groups can be used for amide bond formation or for coordinating to metal centers.

Introduction of Alkynes or Azides: Terminal alkynes or azides can be introduced onto the pyrrolidine nitrogen via alkylation. These groups are particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and specific conjugation method.

Table of Introduced Functionalities and Their Applications:

Functional GroupMethod of IntroductionPotential Application
Primary AmineReduction of the nitro groupBioconjugation, further derivatization
Carboxylic AcidN-Alkylation with a haloester followed by hydrolysisAttachment to solid supports, amide coupling
Terminal AlkyneN-Alkylation with a propargyl halideClick chemistry, ligation reactions
AzideN-Alkylation with an azido-alkyl halideClick chemistry, bioorthogonal labeling

Applications of 3 3 Chloro 4 Nitrophenoxy Pyrrolidine As a Building Block and Research Tool

Role as a Key Intermediate in Multi-Step Organic Synthesis

The strategic value of 3-(3-chloro-4-nitrophenoxy)pyrrolidine as an intermediate lies in the chemical reactivity of its functional groups, which can be selectively addressed to build molecular complexity. The pyrrolidine (B122466) ring is a common motif in a vast number of biologically active compounds and FDA-approved drugs. researchgate.netnbinno.comenamine.net This scaffold provides a three-dimensional framework that is crucial for molecular recognition and interaction with biological targets. nih.gov

The chloronitrophenyl moiety provides two key points for diversification:

The Nitro Group : The nitro group can be readily reduced to an amine under various conditions (e.g., catalytic hydrogenation, metal-mediated reduction). This transformation yields 3-(4-amino-3-chlorophenoxy)pyrrolidine, introducing a nucleophilic primary amine. This amine serves as a versatile chemical handle for subsequent reactions, such as amide bond formation, sulfonylation, diazotization, or reductive amination, allowing for the attachment of a wide range of substituents and the construction of diverse compound libraries. The synthesis of bioactive molecules such as dantrolene (B1669809) and entacapone (B1671355) often involves intermediates containing a nitroarene core. nih.gov

The Chloro Group : The chlorine atom on the aromatic ring can participate in various transition-metal-catalyzed cross-coupling reactions. rsc.org Reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position, further expanding the synthetic possibilities. researchgate.net

The ether bond connecting the pyrrolidine and the phenyl ring is generally stable to a wide range of reaction conditions, making the molecule a robust building block that can be carried through multiple synthetic steps without degradation. numberanalytics.comankara.edu.tr The combination of the pre-existing chiral center in the pyrrolidine ring and the reactive handles on the aromatic ring makes this compound a valuable precursor for the synthesis of complex chiral molecules, including potential pharmaceutical candidates and other bioactive compounds. mdpi.comnih.gov

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential ReagentsResulting FunctionalitySynthetic Utility
Nitro (-NO₂)ReductionH₂, Pd/C; Fe/HCl; SnCl₂Amine (-NH₂)Amide coupling, sulfonamide formation, further functionalization
Chloro (-Cl)Suzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl systemCreation of complex aromatic structures
Chloro (-Cl)Buchwald-Hartwig AminationAmine, Pd catalyst, baseN-Aryl amineIntroduction of nitrogen-based substituents
Pyrrolidine N-HAlkylation / AcylationAlkyl halides, Acyl chloridesN-Substituted pyrrolidineModification of solubility, basicity, and biological activity

Application in Organocatalysis and Ligand Design for Transition Metal Catalysis

Chiral pyrrolidine derivatives are cornerstones of modern asymmetric organocatalysis, famously exemplified by proline and diarylprolinol silyl (B83357) ethers. nih.gov These catalysts operate through mechanisms involving enamine or iminium ion formation, effectively controlling the stereochemical outcome of reactions. The structure of this compound makes it an attractive scaffold for the development of new organocatalysts. The pyrrolidine nitrogen can act as the catalytic center, while the 3-phenoxy substituent can provide the necessary steric bulk to create a well-defined chiral environment around the active site, influencing the enantioselectivity of the catalyzed reaction. researchgate.netnih.gov

Furthermore, the pyrrolidine framework is frequently used in the design of chiral ligands for transition metal catalysis. nih.govresearchgate.net The nitrogen atom of the pyrrolidine ring can coordinate to a metal center. By synthesizing derivatives where the aromatic ring is further functionalized—for example, by reducing the nitro group to an amine and then forming a Schiff base or phosphine (B1218219)—bidentate or tridentate ligands can be created. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by the electron-withdrawing nitro and chloro groups on the phenoxy moiety. The choice of metal and the specific ligand architecture can be used to control the regio- and enantioselectivity of a wide range of transformations, such as hydroalkylation or other C-C bond-forming reactions. organic-chemistry.orgmdpi.comnih.gov

Integration into Advanced Materials and Polymer Architectures (e.g., Chiral Materials, Functional Polymers)

The unique structure of this compound makes it a candidate for incorporation into advanced materials and polymers. Pyrrolidone- and pyrrolidine-containing units can be integrated into polymer backbones to impart specific properties like hydrophilicity, biocompatibility, and selective affinity for polar molecules. mdpi.comresearchgate.net

This compound could serve as a functional monomer precursor. For instance, the secondary amine of the pyrrolidine ring could be functionalized with a polymerizable group, such as a vinyl, acrylate, or acrylamide (B121943) moiety. Subsequent polymerization would lead to a polymer with several key features:

Chirality : The inherent chirality of the pyrrolidine ring would be incorporated into the polymer chain, making it a chiral material. mdpi.com Such polymers are valuable as chiral stationary phases for HPLC, enabling the separation of enantiomers.

Functionality : The pendant chloronitrophenyl groups would introduce polarity and potential sites for post-polymerization modification. researchgate.net The nitro groups could act as redox-active sites or be used to graft other molecules onto the polymer scaffold. researchgate.netresearchgate.net

Controlled Architecture : Using controlled radical polymerization techniques like ATRP or RAFT, polymers with well-defined molecular weights and complex architectures (e.g., block copolymers) could be synthesized. researchgate.net

Use as a Chemical Probe for Mechanistic Investigations in Organic and Physical Chemistry

Substituted small molecules are often used as chemical probes to investigate reaction mechanisms and explore biological processes. While there is no specific literature detailing the use of this compound as a probe, its structure suggests potential applications.

The compound's defined stereochemistry and its combination of electron-donating (ether oxygen, amine nitrogen) and electron-withdrawing (nitro, chloro) groups make it a suitable candidate for studying steric and electronic effects in chemical reactions. For instance, by comparing its reactivity or catalytic efficiency with that of its analogues (e.g., without the chloro or nitro group, or with the substituent at a different position), chemists can gain insight into the factors governing a reaction's outcome.

In a different context, derivatives of this molecule could be developed into probes for biological systems. The nitro group could be reduced and coupled to a fluorophore or a biotin (B1667282) tag. The resulting molecule could then be used to investigate interactions with specific proteins or cellular components, leveraging the pyrrolidine scaffold for molecular recognition. The development of specific fluorescent probes for detecting pyrrolidine itself highlights the interest in creating tools to monitor such molecules in various environments. researchgate.net Furthermore, nitroxide radicals derived from pyrrolidine scaffolds are used as stable probes in electron paramagnetic resonance (EPR) spectroscopy to study molecular structure and dynamics. researchgate.net

Table 2: Summary of Potential Applications

Application AreaKey Structural FeaturesPotential Role/Function
Organic SynthesisReducible -NO₂, Reactive -Cl, Chiral PyrrolidineVersatile intermediate for bioactive molecules and pharmaceuticals.
CatalysisChiral Pyrrolidine, Tunable Electronic/Steric PropertiesScaffold for asymmetric organocatalysts or chiral ligands for transition metals.
Materials SciencePolymerizable N-H, Chiral Center, Polar Side ChainsMonomer precursor for chiral polymers, functional materials, and stationary phases.
Mechanistic StudiesDefined Stereochemistry, Varied Electronic GroupsChemical probe to study reaction mechanisms or as a basis for biological probes.

Advanced Analytical Method Development for Research and Process Monitoring

Chromatographic Method Development for High-Purity Isolation and Analysis (e.g., Chiral HPLC, SFC)

The enantiomeric purity of "3-(3-Chloro-4-nitrophenoxy)pyrrolidine" is a critical quality attribute, necessitating the development of robust stereoselective chromatographic methods. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for resolving enantiomers, offering high resolution and sensitivity.

Chiral HPLC: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are widely effective for separating a broad range of chiral molecules. For "this compound," CSPs like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,chloro-4-methylphenylcarbamate) are primary candidates. nih.gov Method development involves screening various mobile phase compositions, typically consisting of a non-polar organic solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol, ethanol). mdpi.comnih.gov The inclusion of a small amount of an amine additive, such as diethylamine (B46881) (DEA), can be crucial for improving peak shape and resolution for amine-containing compounds. cbijournal.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. researchgate.net Using compressed carbon dioxide as the primary mobile phase component, modified with a co-solvent like methanol (B129727) or ethanol, SFC is compatible with a wide range of chiral stationary phases. researchgate.net The unique selectivity of chlorinated CSPs has shown particular promise in SFC for resolving structurally similar compounds. researchgate.net

Below is a representative data table illustrating a potential chiral HPLC method for the enantiomeric separation of "this compound."

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 9.8 min
Retention Time (Enantiomer 2) 12.5 min
Resolution (Rs) > 2.0

This is an illustrative data table based on typical methodologies for related compounds.

Quantitative Analytical Techniques for Reaction Monitoring and Yield Determination

Accurate quantification of "this compound" is essential for monitoring the progress of its synthesis and for precise yield determination. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.

A reverse-phase HPLC (RP-HPLC) method would typically be developed using a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The method is optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from starting materials, reagents, and by-products.

For reaction monitoring, aliquots can be taken from the reaction mixture at various time points, quenched, diluted, and injected into the HPLC system. The peak area of "this compound" is monitored over time to determine the reaction endpoint. For yield determination, a calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the final product in the purified sample is then determined by comparing its peak area to the calibration curve.

ParameterCondition
Column C18 (e.g., Zorbax, Luna)
Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Linearity Range (r²) 1 - 200 µg/mL (>0.999)
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

This is an illustrative data table based on standard quantitative HPLC methodologies.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling and Metabolite Identification (in chemical reactions, not biological)

Impurity profiling is a critical aspect of chemical process development, ensuring the identification and control of potentially detrimental by-products. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for this task. lcms.cz

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is the cornerstone of modern impurity analysis. chimia.ch Following separation on an HPLC system, the eluent is directed into a mass spectrometer. The mass spectrometer provides the molecular weight of the parent compound and any co-eluting impurities. By inducing fragmentation of these ions (MS/MS), detailed structural information can be obtained, facilitating the elucidation of unknown impurity structures. chimia.ch This technique is particularly valuable for identifying impurities arising from side reactions, degradation, or residual starting materials that are structurally similar to the final product.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is highly effective for the analysis of volatile and semi-volatile impurities that may be present in the reaction mixture or as residual solvents. Potential impurities could include precursors to the pyrrolidine (B122466) ring or by-products from the aromatic substitution reaction. Derivatization may sometimes be employed to increase the volatility of certain analytes for GC-MS analysis.

A hypothetical impurity profile for "this compound" might include the following:

ImpurityPotential OriginAnalytical Technique
3-Chloro-4-nitrophenol (B188101)Unreacted starting materialLC-MS/MS, GC-MS
PyrrolidineUnreacted starting materialGC-MS (as derivative)
Isomeric Products (e.g., 2-Chloro-4-nitrophenoxy)Side reaction (incomplete regioselectivity)LC-MS/MS
Dimerized By-productsSide reactionLC-MS/MS

This is an illustrative data table outlining potential impurities and analytical approaches.

Advanced Titration and Spectrophotometric Methods for Physicochemical Research Parameters (excluding basic identification)

Beyond routine analysis, advanced analytical techniques can provide deeper insights into the physicochemical properties of "this compound."

Advanced Titration: Potentiometric titration can be employed to determine the pKa value of the pyrrolidine nitrogen. This parameter is crucial for understanding the compound's behavior in different pH environments, which can influence its reactivity, solubility, and chromatographic behavior. The determination involves titrating a solution of the compound with a strong acid or base and monitoring the pH change with a high-precision electrode.

Spectrophotometric Methods: UV-Vis spectrophotometry, while used for basic detection in HPLC, can also be used in more advanced studies. For example, by measuring the absorbance of the compound in a series of solvents with varying polarities (solvatochromism studies), information about the electronic structure of the molecule and its interaction with its environment can be deduced. The nitroaromatic chromophore in "this compound" is particularly amenable to such studies. The absorption maximum (λ_max) would be expected to shift depending on the solvent, providing data on the molecule's ground and excited state dipole moments. Such studies are valuable in fundamental chemical research to understand molecular properties. researchgate.net

Future Research Directions and Emerging Opportunities for 3 3 Chloro 4 Nitrophenoxy Pyrrolidine Research

Exploration of Sustainable and Green Synthetic Routes

The synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine would likely involve a nucleophilic aromatic substitution (SNAr) reaction between a 3-hydroxypyrrolidine derivative and 3,4-dichloronitrobenzene (B32671). The development of sustainable and green synthetic protocols for this and related compounds is a critical area for future research.

Current synthetic methods for analogous compounds often rely on traditional solvents and stoichiometric bases. Future efforts could focus on the following green chemistry principles:

Benign Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents like glycerol (B35011) or Cyrene in place of conventional volatile organic compounds (VOCs).

Catalytic Approaches: Developing catalytic methods for the C-O bond formation, potentially using phase-transfer catalysts or metal-based catalysts to improve efficiency and reduce waste.

Energy Efficiency: Exploring microwave-assisted organic synthesis (MAOS) or flow chemistry to reduce reaction times and energy consumption. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, for instance, by using multi-component reactions where feasible. vjol.info.vn

A comparative table of potential synthetic routes is presented below, highlighting the shift towards greener methodologies.

ParameterTraditional SNAr RoutePotential Green Route
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Water, Ethanol, Glycerol
Base Stoichiometric Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)Catalytic amounts of a recyclable base or base-free conditions
Energy Input Conventional heating (reflux)Microwave irradiation or flow reactor
Work-up Organic solvent extractionSimplified, potentially aqueous work-up
E-Factor High (significant solvent and salt waste)Low (minimal waste generation)

The direct synthesis from biosourced precursors, such as levulinic acid to form the pyrrolidone core, represents a highly sustainable long-term goal for producing such heterocyclic building blocks. rsc.org

Deepening Mechanistic Understanding and Reaction Predictability

The core reaction for synthesizing this compound is the SNAr reaction. While the general mechanism is understood to proceed through a Meisenheimer intermediate, the specific kinetics and factors influencing regioselectivity can be complex. Future research should aim to build a detailed mechanistic and predictive framework.

Key Research Questions:

Does the reaction proceed through a classical two-step mechanism or a concerted pathway? Recent studies have shown that many SNAr reactions exist on a mechanistic continuum. rsc.orgnih.gov

What is the precise role of the solvent and base in stabilizing the transition states and intermediates?

To address these questions, a combination of experimental and computational techniques will be invaluable.

Experimental TechniqueInformation Gained
Kinetic Isotope Effect (KIE) Studies Elucidation of stepwise vs. concerted mechanisms. rsc.org
In-situ Spectroscopy (NMR, IR) Detection and characterization of reaction intermediates.
Hammett Analysis Quantifying the electronic effects of substituents on reaction rates.

Computational chemistry, particularly Density Functional Theory (DFT), can provide detailed energy profiles of the reaction pathway. nih.govnih.gov By modeling the transition states and intermediates, it is possible to predict reaction barriers and regioselectivity. acs.org The integration of DFT calculations with machine learning algorithms is an emerging frontier that promises to deliver highly accurate predictive models for SNAr reactions with minimal experimental input. chemistryworld.comchemrxiv.org Such models could rapidly screen different pyrrolidine (B122466) derivatives and aromatic partners to identify optimal reaction conditions.

Expansion of Applications in Non-Biological Catalysis and Novel Materials

The unique structural features of this compound suggest potential applications beyond its role as a synthetic intermediate. The pyrrolidine scaffold is a privileged motif in organocatalysis, while the nitroaromatic group offers opportunities in materials science. nih.gov

Organocatalysis: Chiral derivatives of pyrrolidine are highly effective organocatalysts for a wide range of asymmetric transformations. beilstein-journals.orgbenthamdirect.combohrium.com Future research could explore the synthesis of chiral analogues of this compound and evaluate their catalytic activity. The aryloxy substituent at the 3-position could provide unique steric and electronic properties to modulate the catalyst's stereoselectivity.

Potential Catalytic Applications:

Asymmetric Michael additions nih.gov

Aldol and Mannich reactions mdpi.com

Diels-Alder cycloadditions

Novel Materials: The electron-deficient nitroaromatic ring is a useful building block for materials with interesting electronic and adsorptive properties.

Porous Polymers: The nitro group can enhance the affinity of porous organic polymers for gases like carbon dioxide due to favorable electrostatic interactions. acs.orgrsc.org Polymerization of functionalized derivatives of this compound could lead to novel materials for gas capture and separation.

Nonlinear Optics (NLO): The combination of an electron-donating pyrrolidine moiety (once the nitro group is reduced to an amine) and an electron-withdrawing group on the aromatic ring can create push-pull systems with potential NLO properties.

Functional Coatings: Pyrrolidinone derivatives, structurally related to pyrrolidines, have been investigated as additives for advanced polymers and specialized coatings, suggesting that the pyrrolidine scaffold itself could be integrated into material formulations. nbinno.com

Advanced Computational Design of Derivatives with Tuned Reactivity

Computational chemistry offers a powerful toolkit for the rational design of derivatives of this compound with tailored properties. By systematically modifying the substituents on both the pyrrolidine and aromatic rings in silico, it is possible to predict how these changes will affect reactivity, catalytic performance, and material characteristics.

Computational Design Strategies:

Research GoalComputational MethodPredicted Properties
Optimize Synthetic Yield DFT calculations of SNAr reaction barriersReaction rates, regioselectivity. acs.org
Design Chiral Organocatalysts Molecular docking and transition state modeling of catalytic cyclesEnantioselectivity, catalyst efficiency. mdpi.com
Develop Novel Materials Grand Canonical Monte Carlo (GCMC) simulationsGas adsorption capacity and selectivity. acs.org
Tune Electronic Properties Time-Dependent DFT (TD-DFT)Absorption spectra, hyperpolarizability (for NLO).

For instance, DFT can be used to calculate global reactivity descriptors (e.g., electrophilicity, chemical potential) and local reactivity descriptors (e.g., Fukui functions) to understand how substituents modulate the electronic structure of the molecule. nih.govscirp.org This knowledge can guide the synthesis of new derivatives with enhanced performance for specific applications, creating a feedback loop between computational prediction and experimental validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where 3-chloro-4-nitrophenol reacts with pyrrolidine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Heating (80–120°C) is required to activate the chloro-nitro-substituted aromatic ring. Yield optimization depends on stoichiometric ratios (e.g., excess pyrrolidine to drive the reaction) and reaction time (12–24 hours). Impurities often arise from incomplete substitution or side reactions with the nitro group; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the pyrrolidine ring structure (δ ~2.5–3.5 ppm for N-adjacent protons) and aromatic signals (δ ~6.5–8.0 ppm for chloro-nitrophenoxy groups).
  • FT-IR : Identify nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).
  • HRMS : Validate molecular formula (C₁₀H₁₂ClN₂O₃) with exact mass matching [M+H]⁺.
  • X-ray crystallography (if crystalline): Resolve spatial conformation of the nitro group relative to the pyrrolidine ring .

Q. How does the nitro group in this compound influence its reactivity in further functionalization?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position (relative to itself). Reductive functionalization (e.g., catalytic hydrogenation with Pd/C or H₂) converts the nitro group to an amine, enabling conjugation with carboxylic acids or sulfonyl chlorides. Careful control of reducing conditions is required to avoid over-reduction of the pyrrolidine ring .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of this compound in electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Fukui indices to identify reactive sites. For example, the nitro group’s electron-withdrawing effect deactivates the aromatic ring, making the para position (relative to chlorine) more susceptible to nucleophilic attack. Molecular docking studies further predict interactions with biological targets (e.g., enzyme active sites) by analyzing steric and electronic complementarity .

Q. How can contradictory data on the biological activity of pyrrolidine derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or solvent effects). Standardize protocols by:

  • Using identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Validating target engagement via competitive binding assays (e.g., SPR or ITC).
  • Cross-referencing with structural analogs (e.g., 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride) to isolate substituent effects .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer : Scaling requires addressing:

  • Exothermicity : Use continuous flow reactors to control heat dissipation during the substitution step.
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency.
  • Nitro group stability : Avoid high-temperature storage; lyophilize under inert atmospheres to prevent degradation .

Data Analysis and Contradiction Management

Q. How to interpret conflicting solubility data for this compound in different solvents?

  • Methodological Answer : Solubility discrepancies (e.g., DMSO vs. methanol) arise from polarity and hydrogen-bonding capacity. Use Hansen solubility parameters (δD, δP, δH) to predict compatibility. Experimental validation via turbidimetry or dynamic light scattering (DLS) quantifies solubility limits. For biological assays, prioritize solvents with low cellular toxicity (e.g., PEG-400) .

Future Research Directions

Q. What in vitro/vivo models are optimal for evaluating the therapeutic potential of this compound?

  • Methodological Answer :

  • In vitro : Primary neuronal cultures for neuroprotective studies (given pyrrolidine’s CNS penetration) or cancer cell lines (e.g., MCF-7) for apoptosis assays.
  • In vivo : Rodent models of inflammation (e.g., carrageenan-induced paw edema) or neurodegeneration (e.g., MPTP-induced Parkinson’s). Monitor pharmacokinetics (plasma half-life, brain-plasma ratio) via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.